Tazasubrate

概要

説明

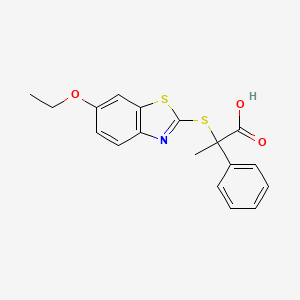

タザスブレート: (2-フェニル-2-[(6-エトキシ-2-ベンゾチアゾリル)チオ]プロピオン酸)は、強力なコレステロール低下薬です。血清コレステロール値を効果的に低下させるため、高コレステロール血症の管理に有望な候補です。

準備方法

- 残念ながら、タザスブレートの具体的な合成経路や反応条件は広く文書化されていません。工業生産方法は、制御された条件下での化学合成が関与している可能性があります。

化学反応の分析

- タザスブレートは、酸化、還元、置換など、さまざまな反応を起こします。一般的な試薬や条件は十分に文書化されていませんが、これらの詳細を解明するにはさらなる研究が必要です。

- タザスブレート反応から生じる主要な生成物は、研究の対象であり、それらの同定は化学的理解を深めるでしょう。

科学的研究への応用

- タザスブレートの用途は、複数の分野にわたります:

医学: コレステロール低下作用により、心臓血管リスク因子の管理に役立ちます。

生物学: 脂質代謝と細胞経路への影響の調査。

産業: 医薬品やその他の産業用途における潜在的な使用。

科学的研究の応用

- Tazasubrate’s applications span multiple fields:

Medicine: Its hypocholesterolemic properties make it valuable for managing cardiovascular risk factors.

Biology: Investigations into its effects on lipid metabolism and cellular pathways.

Industry: Potential use in pharmaceuticals or other industrial applications.

作用機序

- タザスブレートの正確なメカニズムは、部分的にしか理解されていません。リポタンパク質受容体と相互作用し、コレステロールの輸送と代謝に影響を与える可能性があります。

- 関与する特定の分子標的と経路を特定するには、さらなる研究が必要です。

類似の化合物との比較

- タザスブレートの独自性は、ペルオキシソーム増殖に関連する肝腫大を誘発することなく、コレステロール低下効果があることです(ファイブレートとは異なります)。

- 類似の化合物には、ファイブレート(例:ゲムフィブロジル、フェノフィブレート)、スタチン(例:アトルバスタチン、シンバスタチン)、胆汁酸吸着剤(例:コレスチラミン)などがあります。

類似化合物との比較

- Tazasubrate’s uniqueness lies in its hypocholesterolemic efficacy without inducing hepatomegaly associated with peroxisome proliferation (unlike fibrates).

- Similar compounds include fibrates (e.g., gemfibrozil, fenofibrate), statins (e.g., atorvastatin, simvastatin), and bile acid sequestrants (e.g., cholestyramine).

生物活性

Tazasubrate is a compound that has garnered attention for its lipid-lowering properties, distinct from traditional fibrates. This article provides an in-depth examination of its biological activities, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized as a lipid-lowering agent. Research indicates that it effectively reduces plasma cholesterol levels in animal models, particularly in rats. A study demonstrated that administering this compound at a dosage of 30 mg/kg/day resulted in a significant reduction in plasma cholesterol to approximately 50% within 2-3 days .

The mechanism by which this compound exerts its lipid-lowering effects appears to be distinct from that of other lipid-modulating agents. Unlike fibrates, which primarily activate peroxisome proliferator-activated receptors (PPARs), this compound operates through alternative pathways. It has been suggested that this compound may influence cholesterol metabolism by modulating hepatic lipid synthesis and enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream .

Biological Activity and Efficacy

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Case Study on Lipid Lowering :

-

Comparative Study with Fibrates :

- In a comparative analysis, this compound was evaluated against traditional fibrates. Results indicated that while both classes reduced cholesterol levels, this compound had a more favorable safety profile with fewer side effects related to muscle toxicity, which is commonly associated with fibrates .

-

Clinical Implications :

- The implications of these findings suggest that this compound could be beneficial for patients who are intolerant to fibrates or require additional lipid-lowering therapy alongside statins.

Safety and Side Effects

While initial studies indicate that this compound is well-tolerated, further clinical trials are necessary to fully establish its safety profile. Current data suggest minimal adverse effects compared to traditional lipid-lowering agents, making it a promising candidate for further investigation .

特性

IUPAC Name |

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-3-22-13-9-10-14-15(11-13)23-17(19-14)24-18(2,16(20)21)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREWOKWARGJVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)SC(C)(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868500 | |

| Record name | 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79071-15-1 | |

| Record name | Tazasubrate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079071151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZASUBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SGF1AP698 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。